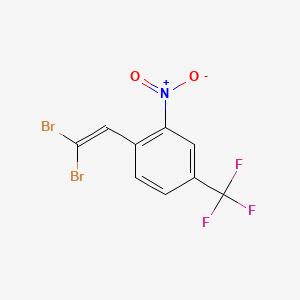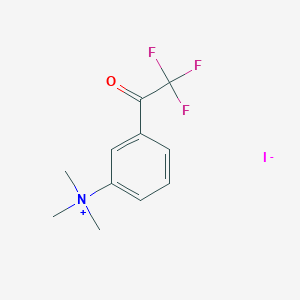
m-(N,N,N-Trimethylammonio)-2,2,2-trifluoroacetophenone iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
m-(N,N,N-Trimethylammonio)-2,2,2-trifluoroacetophenone iodide is a quaternary ammonium salt with a trifluoromethyl group attached to the acetophenone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of m-(N,N,N-Trimethylammonio)-2,2,2-trifluoroacetophenone iodide typically involves the reaction of m-(N,N,N-Trimethylammonio)-2,2,2-trifluoroacetophenone with methyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions . The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
m-(N,N,N-Trimethylammonio)-2,2,2-trifluoroacetophenone iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions with aryl halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Nucleophilic Substitution: Products include hydroxylated, cyanated, or thiolated derivatives.
Oxidation: Products include oxides or hydroxylated derivatives.
Reduction: Products include amines or partially reduced derivatives.
科学研究应用
m-(N,N,N-Trimethylammonio)-2,2,2-trifluoroacetophenone iodide has several scientific research applications:
Organic Synthesis: Used as a reagent in various organic transformations, including nucleophilic substitution and coupling reactions.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Biological Studies: Used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: Employed in the synthesis of specialty chemicals and intermediates.
作用机制
The mechanism of action of m-(N,N,N-Trimethylammonio)-2,2,2-trifluoroacetophenone iodide involves its interaction with specific molecular targets. The quaternary ammonium group can interact with negatively charged sites on enzymes or receptors, leading to inhibition or activation of biological pathways . The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes .
相似化合物的比较
Similar Compounds
Tetramethylammonium iodide: A quaternary ammonium salt with similar properties but lacks the trifluoromethyl group.
N,N-Dimethylmethyleneammonium iodide: Another quaternary ammonium salt with different substituents on the nitrogen atom.
Uniqueness
m-(N,N,N-Trimethylammonio)-2,2,2-trifluoroacetophenone iodide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable in various applications .
属性
CAS 编号 |
70311-60-3 |
|---|---|
分子式 |
C11H13F3INO |
分子量 |
359.13 g/mol |
IUPAC 名称 |
trimethyl-[3-(2,2,2-trifluoroacetyl)phenyl]azanium;iodide |
InChI |
InChI=1S/C11H13F3NO.HI/c1-15(2,3)9-6-4-5-8(7-9)10(16)11(12,13)14;/h4-7H,1-3H3;1H/q+1;/p-1 |
InChI 键 |
BQXBXBQXMANQRY-UHFFFAOYSA-M |
规范 SMILES |
C[N+](C)(C)C1=CC=CC(=C1)C(=O)C(F)(F)F.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


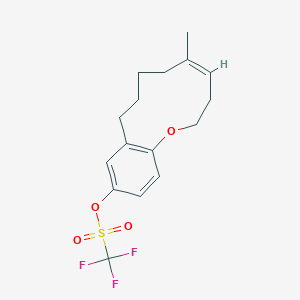
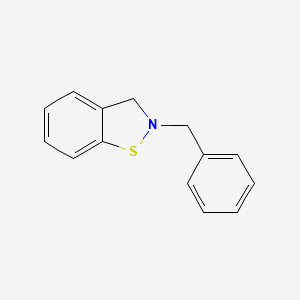
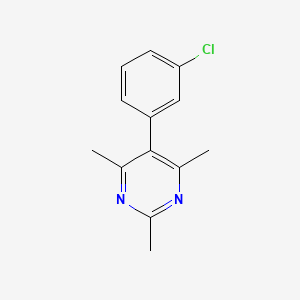
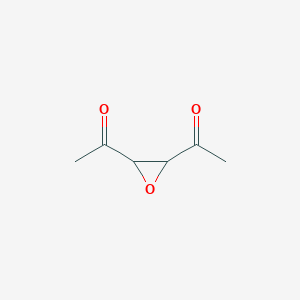
![2-[3-(Cyanomethyl)-5-methoxyphenyl]acetonitrile](/img/structure/B14130321.png)
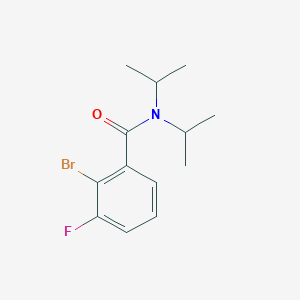
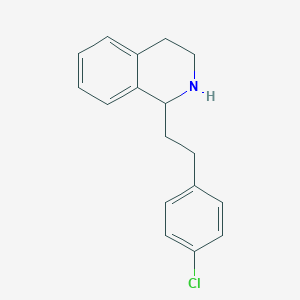
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B14130347.png)
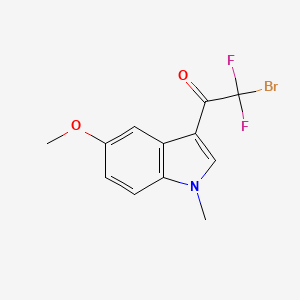


![6-Bromo-5-hydroxy-2-octyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14130388.png)
![1-(Butylamino)-3-[(2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]propan-2-ol](/img/structure/B14130392.png)
